Z-D-Lys(Boc)-OMe (CAS 84559-78-4) is a fully protected, non-natural amino acid building block featuring a two-dimensional orthogonal protection scheme (alpha-Z, epsilon-Boc) and a C-terminal methyl ester. In procurement and process chemistry, it is primarily selected for solution-phase peptide synthesis and fragment condensation workflows where base-free deprotection is required. The D-chirality introduces critical proteolytic stability to downstream peptidomimetics and peptide-drug conjugates (PDCs), while the methyl ester ensures high solubility in organic solvents and prevents unwanted C-terminal side reactions during N-terminal elongation [1].
Substituting Z-D-Lys(Boc)-OMe with standard solid-phase peptide synthesis (SPPS) building blocks like Fmoc-D-Lys(Boc)-OH forces the use of base-catalyzed deprotection (e.g., piperidine), which can trigger aspartimide formation or degrade base-sensitive payloads in complex conjugates. Conversely, using the free acid Z-D-Lys(Boc)-OH requires additional in-situ C-terminal protection steps, increasing process time and reducing overall yield due to self-condensation risks. Furthermore, replacing the D-isomer with the more common Z-L-Lys(Boc)-OMe drastically reduces the in vivo half-life of the final therapeutic due to rapid enzymatic degradation by endogenous proteases [1].
In solution-phase synthesis, removing the alpha-protecting group without disturbing the epsilon-amine or C-terminus is critical. Z-D-Lys(Boc)-OMe undergoes clean hydrogenolysis (H2, Pd/C in methanol) to yield H-D-Lys(Boc)-OMe·HCl with isolated yields routinely reaching 93-96%[1]. In contrast, utilizing Fmoc-protected analogs requires basic conditions that can lead to incomplete deprotection or side reactions in base-sensitive fragments, often reducing isolated yields of the free amine intermediate. The Z-group's susceptibility to mild catalytic reduction ensures high atom economy and simplifies purification.
| Evidence Dimension | Alpha-amine deprotection yield |
| Target Compound Data | 93-96% isolated yield via neutral hydrogenolysis |
| Comparator Or Baseline | Fmoc-D-Lys(Boc)-OH (Base-catalyzed deprotection) |
| Quantified Difference | Avoids base-induced side reactions; consistently >90% yield for free amine generation |
| Conditions | H2, Pd/C in methanol, ambient temperature |
High-yielding, base-free deprotection is essential for synthesizing base-sensitive peptide-drug conjugates and complex peptidomimetics without product loss.
When elongating a peptide chain at the N-terminus, the C-terminus must remain inert. Z-D-Lys(Boc)-OMe provides a stable methyl ester that completely blocks C-terminal activation. Using the free acid comparator, Z-D-Lys(Boc)-OH, requires transient protection or risks significant self-condensation and oligomerization during coupling cycles[1]. The pre-installed OMe group eliminates an entire synthetic step (esterification) and improves solubility in standard organic solvents like DCM and DMF, directly improving processability in liquid-phase workflows.
| Evidence Dimension | Coupling step efficiency and side-product formation |
| Target Compound Data | 0% self-condensation during N-terminal activation |
| Comparator Or Baseline | Z-D-Lys(Boc)-OH (Free acid) |
| Quantified Difference | Eliminates oligomeric byproducts and saves one synthetic protection step |
| Conditions | Solution-phase N-terminal coupling |
Pre-protected C-termini streamline synthesis and reduce purification bottlenecks in large-scale liquid-phase manufacturing.
The stereochemistry of the lysine building block dictates the biological half-life of the resulting peptide. Peptides incorporating Z-D-Lys(Boc)-OMe exhibit profound resistance to trypsin-like serine proteases, which selectively cleave at the carboxyl side of L-lysine residues [1]. Substituting with the standard L-enantiomer, Z-L-Lys(Boc)-OMe, results in rapid enzymatic degradation in serum. The D-isomer effectively extends the half-life of peptide-drug conjugates and radioligands from minutes to hours in vivo, making it an indispensable precursor for targeted therapies.
| Evidence Dimension | Enzymatic degradation rate (Trypsin cleavage) |
| Target Compound Data | Highly resistant to trypsin cleavage |
| Comparator Or Baseline | Z-L-Lys(Boc)-OMe (L-isomer) |
| Quantified Difference | Orders of magnitude increase in biological half-life |
| Conditions | In vivo serum stability / In vitro trypsin assay |
Procurement of the D-isomer is non-negotiable for therapeutics requiring extended circulation times and resistance to endogenous proteases.
Z-D-Lys(Boc)-OMe is the ideal building block when synthesizing peptides containing base-labile modifications. Because the Z group can be removed via neutral hydrogenolysis, it prevents the degradation that would occur if Fmoc-chemistry (requiring piperidine) were used [1].
The D-chirality of this compound makes it a critical precursor for PDCs. Once incorporated, the D-lysine residue prevents premature cleavage by serum proteases, ensuring the conjugate reaches the target tissue intact before the epsilon-amine (post-Boc deprotection) releases the cytotoxic payload [2].
In large-scale liquid-phase fragment condensation, the pre-installed methyl ester ensures high solubility and prevents C-terminal self-condensation. It serves as a stable, nucleophilic fragment once the alpha-Z group is removed, streamlining the production of complex multi-kilogram peptide APIs [3].